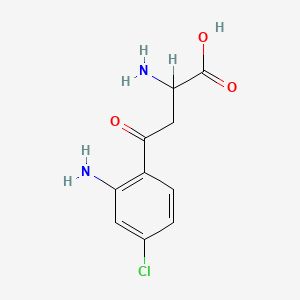

9-Xylosyladenine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

9-Xylosyladenine is a biochemical.

科研应用

Metabolic Fate in Tumor-Bearing Mice

- 9-β-D-xylofuranosyladenine (xyl-A) was studied for its metabolism in normal and neoplastic mouse tissues. In normal mice, xyl-A led to body weight loss but had no significant effect on blood leukocyte levels or other toxic manifestations. It was rapidly excreted in the urine as xylosyl hypoxanthine, and its rapid deamination was noted. The drug was phosphorylated to the triphosphate level in both normal and neoplastic tissues (Ellis & Lepage, 1966).

Inhibition of Herpesvirus Growth

- A study explored the mechanism by which a trimer of 9-β-D-xylofuranosyladenine inhibits the growth of herpes simplex viruses. The trimer was found to degrade rapidly to monomeric xyl-A, which upon uptake by cells, inhibited RNA synthesis (Goswami et al., 1984).

Hemoglobin Synthesis in Erythroleukemia Cells

- Xylosyladenine induced hemoglobin synthesis in murine erythroleukemia cells. The study revealed significant effects on transmethylation, showing its potential in influencing cell differentiation processes (Garrett & Kredich, 1981).

Cytotoxicity in Chinese Hamster Ovary Cells

- The cytotoxicity of 9-β-d-xylofuranosyladenine in Chinese hamster ovary cells was evaluated. The study focused on its effects on nucleic acid polymer synthesis and the inhibition of nucleotide precursor synthesis (Harris & Plunkett, 1981).

Inhibitory Effects on DNA-Dependent RNA Polymerases

- 9-β-D-xylofuranosyladenine 5'-triphosphate was studied for its inhibitory action on DNA-dependent RNA polymerases I and II from cherry salmon liver nuclei. This study provides insight into its mode of action as a cytostatic agent (Nakayama & Saneyoshi, 1985).

Inhibition of RNA Methylation

- Xylosyladenine was found to inhibit the methylation of nuclear RNA more significantly than RNA synthesis in L1210 cells. This suggests its potential influence on the biological activity of rRNA and mRNA by these drugs (Glazer & Peale, 1978).

性质

CAS 编号 |

4185-03-9 |

|---|---|

产品名称 |

9-Xylosyladenine |

分子式 |

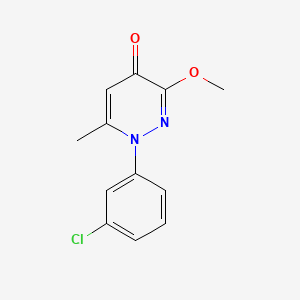

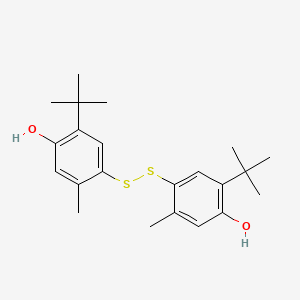

C10H13N5O4 |

分子量 |

267.24 g/mol |

IUPAC 名称 |

(3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1 |

InChI 键 |

OIRDTQYFTABQOQ-YTXCHSKXSA-N |

手性 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@H]([C@H](O3)CO)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

规范 SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

9 beta-D-xylofuranosyladenine 9 beta-D-xylosyladenine 9-xylosyladenine 9-xylosyladenine, ((9alpha)-(L))-isomer xyloA xylosyladenosine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)